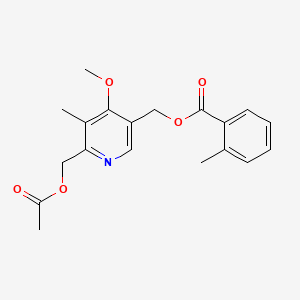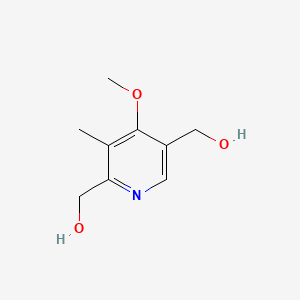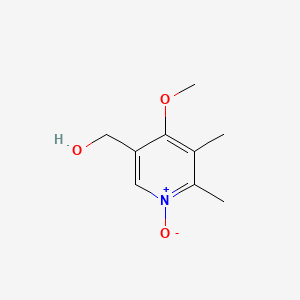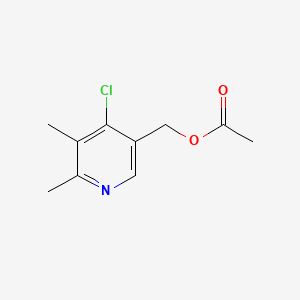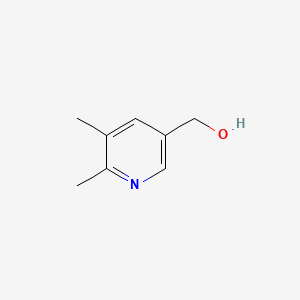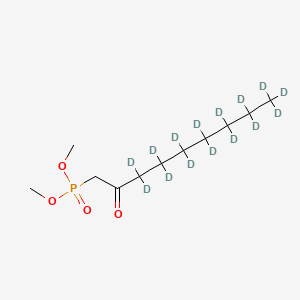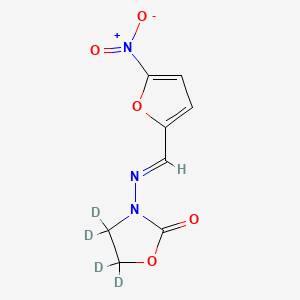
呋喃唑酮-d4
描述
Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .
Synthesis Analysis
Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .
Molecular Structure Analysis
Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .
Chemical Reactions Analysis
Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .
科学研究应用
水产养殖沉积物中的代谢
呋喃唑酮用于治疗养殖鱼类的细菌性疾病。Samuelsen、Solheim 和 Lunestad (1991) 的一项研究表明,呋喃唑酮被沉积物中的微生物积极代谢,转化为没有可检测到抗菌活性的代谢物。这提供了对呋喃唑酮在水产养殖环境中的环境影响的见解 (Samuelsen, Solheim, & Lunestad, 1991).
对产蛋量和品质的影响
Stiles (1962) 探讨了呋喃唑酮在商业农场条件下对产蛋量、品质、受精率和孵化率的影响。这项研究有助于了解呋喃唑酮如何影响家禽养殖和产蛋 (Stiles, 1962).
免疫药理作用
Feitosa 等人 (2021) 的一项系统综述考察了呋喃唑酮给药引起的免疫药理反应。该研究表明呋喃唑酮可以调节促炎或抗炎途径,突出了其在免疫反应调节中的重要性 (Feitosa et al., 2021).
治疗消化性溃疡病
郑和王 (1992) 讨论了呋喃唑酮在治疗消化性溃疡病中的应用,重点介绍了其愈合率及其与剂量的关系。这证明了呋喃唑酮除了抗菌特性之外的治疗潜力 (郑 & 王, 1992).
抑制单胺氧化酶
Ali 和 Bartlet (1979) 的研究表明,呋喃唑酮在鸡中抑制单胺氧化酶 (MAO),这是了解其对动物生理影响的一个关键方面 (Ali & Bartlet, 1979).
鱼饲料中残留物的测定
胡、徐和耶迪勒 (2007) 开发了测定鱼饲料中呋喃唑酮及其代谢物的方法,这对于监测其使用和确保食品安全至关重要 (胡、徐和耶迪勒, 2007).
遗传毒性作用
Madrigal-Bujaidar 等人 (1997) 研究了呋喃唑酮的遗传毒性能力,阐明了其对细胞增殖和遗传稳定性的影响 (Madrigal-Bujaidar 等, 1997).
检测方法
尹、张和陈 (2014) 开发了一种基于荧光猝灭检测呋喃唑酮的方法,这对于环境监测和安全保障至关重要 (尹、张和陈, 2014).
作用机制
Target of Action
Furazolidone-d4, like its parent compound Furazolidone, primarily targets bacterial DNA . It binds to the DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with bacterial DNA makes it particularly effective against a broad spectrum of gastrointestinal tract pathogens, including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .
Mode of Action
The mode of action of Furazolidone-d4 involves the reduction of the nitro group in the furazolidone molecule by bacterial nitroreductases . This reduction generates highly reactive intermediates that attack and damage bacterial DNA, proteins, and other macromolecules, ultimately leading to bacterial cell death . Furazolidone and its related free radical products are believed to bind DNA and induce cross-links . Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations (transitions and transversions) in the bacterial chromosome .
Biochemical Pathways
The biochemical pathways affected by Furazolidone-d4 are primarily those involved in DNA replication and protein production . By interfering with these processes, Furazolidone-d4 exerts its bactericidal activity, minimizing the development of resistant organisms . The drug’s action on DNA also leads to high levels of mutations in the bacterial chromosome .
Pharmacokinetics
Furazolidone, the parent compound, is known to be rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .
Result of Action
The result of Furazolidone-d4’s action at the molecular and cellular level is the death of bacterial cells . By generating highly reactive intermediates that damage bacterial DNA, proteins, and other macromolecules, Furazolidone-d4 disrupts essential cellular processes, leading to cell death .
安全和危害
属性
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675914 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217222-76-8 | |
| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217222-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





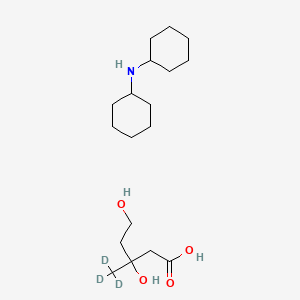
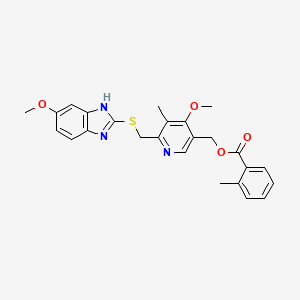
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)
